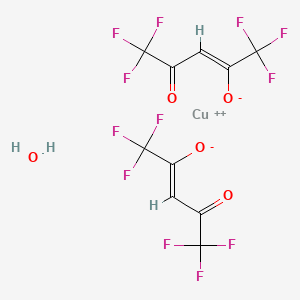

(3E)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one--copper--water (2/1/1)

Description

Copper(II) hexafluoroacetylacetonate hydrate is a coordination compound with the chemical formula ( \text{Cu(C}_5\text{HF}_6\text{O}_2)_2 \cdot x\text{H}_2\text{O} ). It is a blue-green powder that is used in various scientific and industrial applications due to its unique properties .

Properties

CAS No. |

155640-85-0 |

|---|---|

Molecular Formula |

C10H6CuF12O5 |

Molecular Weight |

497.68 g/mol |

IUPAC Name |

copper;bis((E)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one);hydrate |

InChI |

InChI=1S/2C5H2F6O2.Cu.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1+;; |

InChI Key |

DBDCQCFMFYPMNY-WOGKQDBSSA-N |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Cu] |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Cu] |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Optimization

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol, Methanol | Higher solubility of Hhfac |

| Temperature | 60–80°C | Accelerates ligand exchange |

| Reaction Time | 4–6 hours | Completes chelation |

| Base | NH₃, NaOH | Maintains pH 8–9 |

Prolonged reflux beyond 6 hours risks ligand degradation, while temperatures >80°C promote anhydrous forms.

Hydration Control and Crystallization

Cu(hfac)₂·xH₂O exists in equilibrium with its anhydrous counterpart (CAS 14781-45-4). Hydration levels (x = 0.5–1.5) depend on post-synthesis exposure to ambient humidity. TCI America notes that commercial products historically labeled as hydrates often contain variable water content, necessitating strict moisture control during crystallization.

Hydration Protocol:

-

Anhydrous Cu(hfac)₂ is dissolved in toluene or acetone.

-

Controlled amounts of water (0.5–1.5 equivalents) are added.

X-ray diffraction studies reveal that hydrate formation weakens Cu–O bonds (2.495 Å vs. 2.385 Å in anhydrous form), altering magnetic properties.

Industrial-Scale Production and Quality Assurance

Ereztech and Avantor employ large-scale reactors with inert gas purging to minimize oxidation. Post-synthesis steps include:

-

Filtration: Isolates crystals via Buchner filtration.

-

Drying: Lyophilization at −50°C under vacuum to preserve hydration.

-

Titration: Complexometric EDTA assays verify Cu content (12–14% w/w).

| Quality Metric | Specification | Method |

|---|---|---|

| Purity | ≥98% | EDTA titration |

| Melting Point | 130–134°C (hydrate) | Differential Scanning Calorimetry |

| Solubility | 50 mg/mL in acetone | Gravimetric analysis |

Advanced Synthesis for Magnetic Materials

The CoLab study demonstrates Cu(hfac)₂’s utility in synthesizing 1D coordination polymers. A modified protocol involves:

-

Combining Cu(hfac)₂ (1 mmol) with 2-(4-pyridyl)-nitronyl nitroxide (NITpPy, 1 mmol) in dichloromethane.

-

Slow evaporation yields [Cu₂(hfac)₄NITpPy]ₙ chains, confirmed by monoclinic C2/c crystallography (a = 19.70 Å, β = 119.07°).

This method highlights Cu(hfac)₂’s versatility as a precursor for functional materials.

Challenges and Mitigation Strategies

-

Hygroscopicity: Storage in sealed ampules under argon prevents uncontrolled hydration.

-

Anhydrous Contamination: TCI America removed “hydrate” labels to reflect variable water content, advising customers to characterize batches via Karl Fischer titration.

-

Byproduct Formation: Excess Hhfac or incomplete washing introduces impurities, detectable via FT-IR (C=O stretch at 1650 cm⁻¹) .

Scientific Research Applications

Chemical Properties and Characteristics

Chemical Structure:

- Molecular Formula:

- CAS Number: 155640-85-0

- Melting Point: Approximately 100 °C

- Boiling Point: 220 °C (decomposes)

Physical Properties:

- Appearance: Crystalline solid

- Solubility: Soluble in organic solvents such as methanol, acetone, and toluene

Applications in Materials Science

Copper(II) hexafluoroacetylacetonate hydrate is primarily utilized in the synthesis of advanced materials, particularly in the production of thin films and nanostructures.

Thin Films and Coatings

This compound is employed in the fabrication of electronic and optoelectronic thin films. It serves as a precursor for copper-containing films that exhibit desirable electrical properties. For example, it has been used to create conductive layers in organic light-emitting diodes (OLEDs) and solar cells.

Case Study:

A study demonstrated the successful deposition of copper oxide thin films from copper(II) hexafluoroacetylacetonate hydrate via chemical vapor deposition (CVD). The resulting films exhibited high conductivity and transparency, making them suitable for optoelectronic applications .

Nanostructures

The compound has been investigated for synthesizing copper-based nanocrystals, which have tunable optical properties. Research indicates that when combined with other precursors, it can yield quantum dots with specific size-dependent properties.

Data Table: Synthesis Conditions for Copper Nanocrystals

| Temperature (°C) | Precursor Ratio | Particle Size (nm) | Band Gap (eV) |

|---|---|---|---|

| 140 | 1:1 | 3.8 | 2.25 |

| 180 | 1:1 | 5.6 | 2.32 |

This table summarizes findings from a study that highlighted the influence of temperature on the size and optical properties of synthesized copper nanocrystals .

Catalytic Applications

Copper(II) hexafluoroacetylacetonate hydrate exhibits catalytic properties in various chemical reactions, including oxidation and polymerization processes.

Oxidation Reactions

The compound has been shown to catalyze the oxidation of alcohols to aldehydes or ketones under mild conditions. Its effectiveness as a catalyst stems from the ability of copper ions to facilitate electron transfer processes.

Case Study:

In a series of experiments, researchers utilized copper(II) hexafluoroacetylacetonate hydrate as a catalyst for the selective oxidation of primary alcohols to aldehydes using molecular oxygen as an oxidant. The reactions proceeded with high yields and selectivity .

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with other molecules. The copper ion can interact with various substrates, facilitating redox reactions and ligand exchange processes. These interactions are crucial in catalytic applications and in the formation of complex structures in materials science .

Comparison with Similar Compounds

- Copper(II) acetylacetonate

- Copper(II) trifluoroacetylacetonate

- Cobalt(II) hexafluoroacetylacetonate hydrate

Comparison: Copper(II) hexafluoroacetylacetonate hydrate is unique due to its high fluorine content, which imparts distinct electronic properties and enhances its stability compared to other copper complexes. This makes it particularly useful in high-temperature applications and in the formation of highly stable thin films .

Biological Activity

Copper(II) hexafluoroacetylacetonate hydrate (Cu(hfac)₂·xH₂O) is a copper complex that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antitumor, and antimicrobial activities, as well as its interactions with biomolecules.

- Molecular Formula : Cu(CF₃COCHCOCF₃)₂·xH₂O

- Molecular Weight : 477.64 g/mol (anhydrous)

- CAS Number : 155640-85-0

- Appearance : Blue-green powder

- Melting Point : Approximately 100 °C

- Solubility : Soluble in methanol, acetone, and toluene

1. Antioxidant Activity

Copper(II) complexes, including Cu(hfac)₂, have shown significant antioxidant properties. Research indicates that these complexes can effectively scavenge free radicals, which are implicated in various diseases due to oxidative stress.

- Mechanism : The antioxidant activity is primarily attributed to the ability of copper ions to participate in redox reactions, thereby neutralizing reactive oxygen species (ROS).

- Case Study : In a study comparing various copper(II) complexes, Cu(hfac)₂ demonstrated superior DPPH radical scavenging activity compared to simpler ligands, indicating its potential as a therapeutic agent against oxidative damage .

2. Antitumor Activity

The antitumor potential of Cu(hfac)₂ has been explored through various assays.

- In Vitro Studies : Research has shown that Cu(hfac)₂ exhibits cytotoxic effects against several cancer cell lines. For instance, it was tested on HepG2 liver cancer cells using the MTT assay, revealing a dose-dependent inhibition of cell viability.

- IC₅₀ Values : The IC₅₀ values for Cu(hfac)₂ were found to be significantly lower than those of many conventional chemotherapeutics, suggesting its efficacy as an anticancer agent .

3. Antimicrobial Activity

Copper complexes are recognized for their antimicrobial properties. Cu(hfac)₂ has been evaluated for its effectiveness against various bacterial strains.

- Mechanism : The antimicrobial action is believed to involve the disruption of microbial cell membranes and the generation of ROS upon exposure to light or heat.

- Research Findings : Studies have indicated that Cu(hfac)₂ exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Binding Studies

The interaction of Cu(hfac)₂ with biomolecules such as proteins and nucleic acids has been investigated using spectroscopic techniques.

- Human Serum Albumin (HSA) : Molecular docking studies revealed that Cu(hfac)₂ binds effectively to HSA, which may influence its pharmacokinetics and distribution in biological systems .

- DNA Cleavage Activity : In vitro studies have shown that Cu(hfac)₂ can cleave supercoiled plasmid DNA in the presence of hydrogen peroxide, indicating potential applications in gene therapy and molecular biology .

Summary Table of Biological Activities

Chemical Reactions Analysis

Hydration/Dehydration Equilibria

The compound exhibits dynamic hydration states, with structural transitions between anhydrous, monohydrate, and trihydrate forms:

Dehydration occurs reversibly under vacuum or mild heating (~100°C), restoring the anhydrous form .

Ligand Substitution Reactions

The labile H₂O ligands in the hydrate enable substitution with stronger field ligands:

Example Reaction:

textCu(hfac)₂(H₂O)₂ + 2 L → Cu(hfac)₂L₂ + 2 H₂O

Key Observations:

-

Ligands (L): Amines, phosphines, or nitrogen donors displace water, forming stable adducts .

-

Kinetics: Substitution proceeds faster in polar aprotic solvents (e.g., acetone, THF) .

-

Structural Impact: Substitution alters coordination geometry from octahedral to square-planar or distorted tetrahedral .

Thermal Decomposition

Controlled pyrolysis (200–300°C) yields volatile byproducts and metallic copper:

Mechanistic Notes:

Redox Reactivity

Cu(hfac)₂·xH₂O participates in electron-transfer processes:

Reduction by Metals:

textCu(hfac)₂ + Zn → Cu⁰ + Zn(hfac)₂

-

Zinc powder reduces Cu(II) to metallic copper at room temperature .

-

Reaction rate depends on solvent polarity (faster in methanol vs. toluene) .

Oxidation by Strong Oxidizers:

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Copper(II) hexafluoroacetylacetonate hydrate?

- Answer : Synthesis typically involves reacting copper(II) salts with hexafluoroacetylacetone (Hhfac) in a hydrated solvent system. Key characterization methods include:

- Thermogravimetric Analysis (TGA) : To quantify the hydrate content by measuring mass loss upon dehydration .

- X-ray Diffraction (XRD) : Confirming crystalline structure and comparing with reference data for anhydrous vs. hydrated forms .

- FT-IR Spectroscopy : Identifying ligand coordination via shifts in ν(C=O) and ν(C-F) bands (~1650 cm⁻¹ and ~1200 cm⁻¹, respectively) .

- Precaution : The compound is moisture-sensitive; handle under inert gas or in anhydrous solvents to avoid hydrolysis .

Q. How do I reconcile discrepancies in reported melting points (e.g., 85–89°C vs. 130–134°C)?

- Answer : Variations arise from differences in hydration states and purity. For example:

- The anhydrous form (melting point: 97–99°C) may degrade upon heating, while the hydrate decomposes at higher temperatures (~220°C) .

- Impurities from incomplete ligand substitution or residual solvents can depress melting points. Use elemental analysis (e.g., ICP-MS for Cu purity >99.99%) to verify sample quality .

Q. What solvents are optimal for dissolving Copper(II) hexafluoroacetylacetonate hydrate?

- Answer : The compound is soluble in polar aprotic solvents (e.g., acetone, methanol) and halogenated solvents (e.g., toluene). Solubility in water is limited due to hydrophobic fluorinated ligands . For MOCVD applications, sublimation at 70–100°C under reduced pressure (0.05–0.5 mm Hg) is preferred to avoid decomposition .

Advanced Research Questions

Q. How can I design experiments to optimize MOCVD parameters for copper oxide thin films using this precursor?

- Answer : Key parameters include:

- Temperature : Sublimation at 70–100°C ensures precursor vaporization without ligand degradation .

- Carrier Gas Flow Rate : Adjust argon/oxygen ratios to control film stoichiometry (e.g., CuO vs. Cu₂O) .

- Substrate Pretreatment : Plasma cleaning enhances adhesion and reduces interfacial defects.

- Validation : Use XPS to confirm Cu oxidation states and AFM to assess film roughness .

Q. What strategies mitigate ligand dissociation during solution-phase catalytic applications?

- Answer :

- Ligand Stabilization : Add chelating agents (e.g., pyridine derivatives) to suppress ligand loss .

- Low-Temperature Reactions : Conduct syntheses below 50°C to preserve the Cu-hfac complex .

- In Situ Monitoring : UV-Vis spectroscopy tracks ligand stability via absorbance at 300–400 nm (ligand-to-metal charge transfer bands) .

Q. How do I address contradictions in thermal decomposition data between TGA and DSC analyses?

- Answer :

- TGA-DSC Coupling : Simultaneous analysis clarifies whether mass loss (TGA) correlates with endothermic (dehydration) or exothermic (decomposition) events .

- Kinetic Modeling : Apply the Kissinger method to DSC data to calculate activation energies for decomposition pathways .

- Controlled Atmosphere : Use inert vs. oxidative gas environments to isolate degradation mechanisms (e.g., ligand pyrolysis vs. Cu oxidation) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.